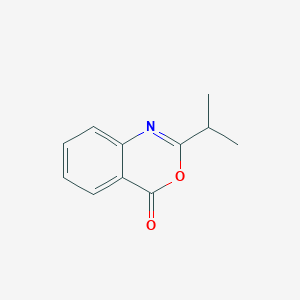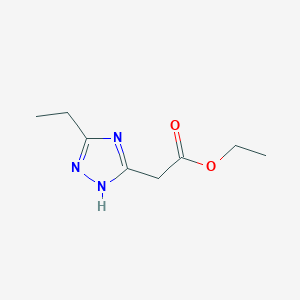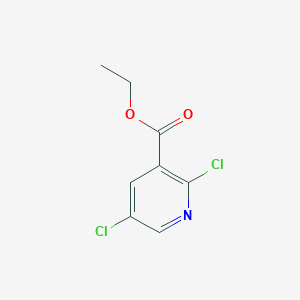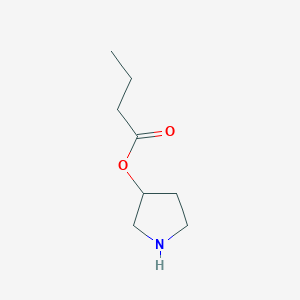
Pyrrolidin-3-yl butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidin-3-yl butanoate, also known as Pyrrolidin-3-yl ester, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of the amino acid proline and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of Pyrrolidin-3-yl butanoate-yl butanoate is not fully understood, but it is believed to act on the glutamate system in the brain. It has been shown to increase the levels of the neurotransmitter glutamate, which is involved in learning and memory processes. It has also been shown to modulate the activity of NMDA receptors, which are involved in synaptic plasticity.
Effets Biochimiques Et Physiologiques
Pyrrolidin-3-yl butanoate-yl butanoate has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of glutathione, an important antioxidant in the body. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuronal growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Pyrrolidin-3-yl butanoate-yl butanoate is its ability to cross the blood-brain barrier, making it a promising candidate for the treatment of neurological disorders. However, one of the limitations is its low solubility in water, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for the study of Pyrrolidin-3-yl butanoate-yl butanoate. One direction is the further investigation of its potential use in the treatment of addiction. Another direction is the study of its effects on other neurotransmitter systems in the brain. Additionally, further research is needed to fully understand its mechanism of action and potential applications in various fields.
In conclusion, Pyrrolidin-3-yl butanoate-yl butanoate is a promising chemical compound that has gained significant attention in the scientific community. Its potential applications in the fields of neuroscience and addiction make it a promising candidate for further research. However, more research is needed to fully understand its mechanism of action and potential limitations.
Méthodes De Synthèse
Pyrrolidin-3-yl butanoate-yl butanoate can be synthesized via a variety of methods. One of the most common methods involves the reaction of proline with butyric anhydride in the presence of a catalyst such as triethylamine. This reaction results in the formation of Pyrrolidin-3-yl butanoate-yl butanoate as a white crystalline powder.
Applications De Recherche Scientifique
Pyrrolidin-3-yl butanoate-yl butanoate has been extensively studied for its potential applications in various fields. In the field of neuroscience, it has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use in the treatment of addiction, with promising results in animal studies.
Propriétés
Numéro CAS |
197964-12-8 |
|---|---|
Nom du produit |
Pyrrolidin-3-yl butanoate |
Formule moléculaire |
C8H15NO2 |
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
pyrrolidin-3-yl butanoate |
InChI |
InChI=1S/C8H15NO2/c1-2-3-8(10)11-7-4-5-9-6-7/h7,9H,2-6H2,1H3 |
Clé InChI |
AMBFAHQJLWMXNZ-UHFFFAOYSA-N |
SMILES |
CCCC(=O)OC1CCNC1 |
SMILES canonique |
CCCC(=O)OC1CCNC1 |
Synonymes |
Butanoic acid, 3-pyrrolidinyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



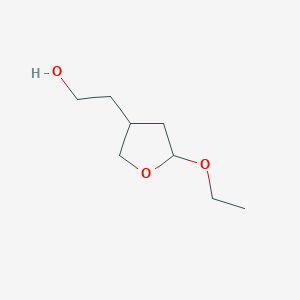
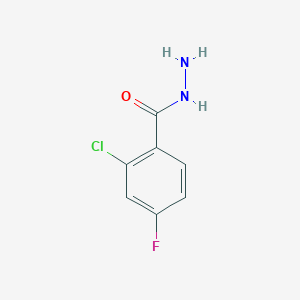
![2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B180238.png)
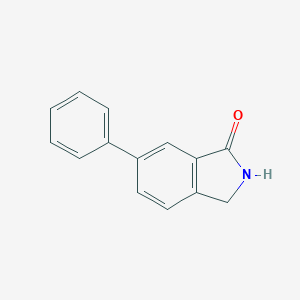
![1-Chloro-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene](/img/structure/B180243.png)
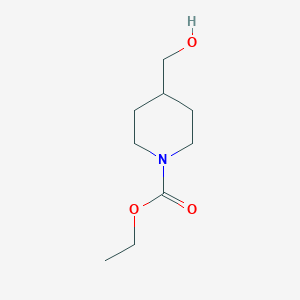
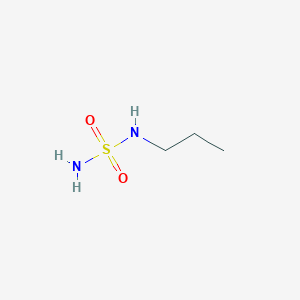

![5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxybenzoic acid](/img/structure/B180256.png)
